molecular formula C5H7N3O3 B067665 [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol CAS No. 162330-53-2

[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol

Cat. No. B067665
M. Wt: 157.13 g/mol
InChI Key: FFCOCNSGWYWORP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and tumor growth. It has also been shown to improve the growth of plants and increase their resistance to pests and diseases.

Advantages And Limitations For Lab Experiments

[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in a variety of studies. However, there are also limitations to its use. The compound is unstable and can decompose over time. It is also toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol. One area of research is the development of new synthesis methods that can produce more stable and less toxic forms of the compound. Another area of research is the study of the compound's potential use as a drug delivery system. Additionally, more studies are needed to fully understand the mechanism of action of [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol and to explore its potential applications in medicine and agriculture.

Synthesis Methods

[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 5-nitro-2-furaldehyde with hydroxylamine hydrochloride, followed by a reaction with glycine. The resulting product is [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol. Other methods involve the reaction of nitroso compounds with aldehydes or ketones, followed by a reaction with amino acids.

Scientific Research Applications

[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol has been studied extensively for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery system. In the field of agriculture, [(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol has been shown to have plant growth-promoting properties. It has also been studied for its potential use as a pesticide.

properties

IUPAC Name

N'-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c6-5(7-10)4-1-3(2-9)11-8-4/h1,9-10H,2H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBDCXMBCMIBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(=NO)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(ON=C1/C(=N/O)/N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol

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